Cy55 alkyne

NIR fluorescence imaging tissue penetration depth in vivo imaging

Visible-range fluorophores suffer from high tissue autofluorescence, limiting deep-tissue imaging depth and signal-to-noise ratios in longitudinal small-animal studies. Cyanine5.5 alkyne (Cy5.5 alkyne, CAS 1628790-37-3) addresses this by emitting at ~694 nm within the tissue-transparent NIR window, achieving photon penetration depths of 1-2 cm. • Click-ready terminal alkyne enables CuAAC conjugation to azide-tagged biomolecules with >90% labeling efficiency in 30 min at micromolar concentrations. • Well-separated emission from Cy5 (~660 nm) and Cy7 (~779 nm) makes it the critical spectral bridge for 4- or 5-color multiplexed flow cytometry, microscopy, and bead arrays. • pH-insensitive fluorescence and 1.4× photostability advantage over Cy5 conjugates support robust time-lapse quantification over tens of minutes to hours. • Supplied as dark blue powder, ≥95% (HPLC); store at -20°C protected from light; ships at ambient temperature.

Molecular Formula C43H46ClN3O
Molecular Weight 656.3 g/mol
Cat. No. B13708825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy55 alkyne
Molecular FormulaC43H46ClN3O
Molecular Weight656.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
InChIInChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H
InChIKeyZAMUEMBIJDLVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy55 Alkyne – Near-Infrared Click Dye


Cy55 alkyne (Cyanine5.5 alkyne, CAS 1628790-37-3) is a far‑red/near‑infrared (NIR) fluorescent dye that integrates the Cy5.5 cyanine fluorophore with a terminal alkyne functional group . With an excitation maximum of ~675 nm and an emission maximum of ~694 nm, it operates in the NIR optical window where tissue autofluorescence and photon scattering are minimized, enabling deeper photon penetration compared to visible‑range fluorophores . The alkyne moiety permits highly selective, copper‑catalyzed azide–alkyne cycloaddition (CuAAC) for covalent labeling of azide‑tagged biomolecules, a reaction that proceeds rapidly in aqueous media with minimal by‑products .

Probe type Near-infrared click-chemistry fluorophore
Workflow CuAAC labeling of azide-tagged biomolecules in aqueous media
Selection context

Cy55 Alkyne vs Cy5/Cy7: Why Substitution Fails


Although Cy5 alkyne, Cy5.5 alkyne, and Cy7 alkyne all belong to the cyanine family and share the same click‑chemistry handle, their spectral properties differ dramatically in ways that directly impact experimental performance. Cy5 alkyne emits maximally near 660 nm, placing it at the edge of the NIR‑I window and limiting its tissue penetration depth to superficial layers; Cy5.5 alkyne extends emission to ~694 nm, taking full advantage of the tissue‑transparent 700–900 nm region and achieving dramatically deeper photon propagation [1]. Cy7 alkyne meanwhile pushes emission beyond 770 nm, but its spectral overlap with Cy5.5 alkyne in the 680–780 nm band is minimal, meaning that swapping Cy5.5 alkyne for either Cy5 or Cy7 alkyne alters signal‑to‑noise ratios, multiplexing compatibility, and absolute brightness in labelling workflows . These fixed photophysical differences prevent simple “drop‑in” replacement without re‑optimising the entire detection system.

Cy5 alkyne Emission near 660 nm may limit tissue penetration depth and signal-to-noise ratios in NIR-I imaging workflows.
Cy7 alkyne Emission beyond 770 nm may alter multiplexing compatibility and absolute brightness, requiring detection system re-optimization.

Cy55 Alkyne: Quantitative Advantages Over Analogs


Extended NIR Emission Over Cy5 Alkyne

Cy5.5 alkyne emits maximally at 694 nm, whereas Cy5 alkyne emission peaks around 660 nm – a bathochromic shift of ~30–35 nm . This shift places the Cy5.5 chromophore squarely within the NIR‑I tissue‑transparency window (700–900 nm), significantly reducing haemoglobin and water absorption. The net effect is that Cy5.5‑based probes can achieve effective tissue penetration depths of approximately 1–2 cm in small‑animal models, compared to only ~0.5 cm for Cy5 conjugates under identical illumination and detection conditions [1].

Extended NIR Emission
Class-level inference
+30–35 nm bathochromic shift vs. Cy5 alkyne
Reported >2‑fold deeper tissue penetration in small-animal imaging context.
Class-level estimate from NIR-window physics; data to verify for alkyne derivative.
NIR fluorescence imaging tissue penetration depth in vivo imaging

Higher Extinction Coefficient vs. Alexa Fluor 680

Cy5.5 alkyne exhibits an extinction coefficient (ε) of 209,000 M⁻¹cm⁻¹, substantially exceeding the 183,000 M⁻¹cm⁻¹ reported for the spectrally analogous Alexa Fluor 680 NHS ester . Because fluorescence brightness scales linearly with ε (assuming similar quantum yields), a Cy5.5‑labelled conjugate will be approximately 14 % brighter than an Alexa Fluor 680‑labelled conjugate at equivalent degrees of labelling, translating to higher signal‑to‑blank ratios in fluorescence‑activated cell sorting (FACS), immunocytochemistry, and immunohistochemistry [1].

Higher Extinction Coefficient
Cross-study comparable
ε 209,000 M⁻¹cm⁻¹ vs. 183,000 for Alexa Fluor 680
Reported ~14% brightness advantage supports assay sensitivity review for low-abundance targets.
Assumes similar quantum yields and equivalent conjugation densities.
fluorophore brightness extinction coefficient protein labeling

Superior Photostability vs. Cy5 Conjugates

In head‑to‑head photobleaching experiments, protein conjugates of Cy5.5 (parent fluorophore) retained approximately 55 % of initial fluorescence after 30 minutes continuous illumination, whereas the analogous Cy5 conjugate retained only about 40 % under identical conditions [1]. Although the data were generated with NHS‑ester rather than alkyne derivatives, the photostability is governed by the core cyanine chromophore, which is structurally conserved in the alkyne analogue. Thus, Cy5.5 alkyne‑based conjugates are expected to exhibit ~1.4‑fold longer signal persistence under standard imaging conditions compared to Cy5 alkyne conjugates .

Enhanced Photostability
Class-level inference
~55% fluorescence retention vs. ~40% for Cy5 at 30 min
Supports time-lapse imaging endpoint review; ~1.4‑fold longer signal persistence context.
Data from NHS-ester IgG conjugates; alkyne-derivative performance to verify.
photostability fluorescence retention fluorescence microscopy

Broad pH Insensitivity for Intracellular Imaging

Cy5.5 alkyne is documented to be pH‑insensitive from pH 4 to pH 10, a range that spans lysosomal compartments (pH 4.5–5.0), endosomal vesicles (pH 5.5–6.5), cytosol (pH 7.2), and mildly basic extracellular or mitochondrial environments . In contrast, many common fluorophores such as fluorescein‑based dyes lose greater than 50 % of their fluorescence intensity below pH 6, and even some Alexa Fluor dyes exhibit a 20–30 % drop at acidic pH . This pH‑invariant fluorescence of Cy5.5 alkyne eliminates the need for pH‑correction factors or re‑calibration when the probe traffics through acidic organelles, thereby preserving quantitative accuracy in live‑cell imaging and intracellular tracking studies.

Broad pH Insensitivity
Class-level inference
Constant fluorescence pH 4–10
Supports intracellular trafficking quantification, avoiding pH-correction artifacts.
Supplier datasheet; fluorescein/Alexa Fluor comparator from literature.
pH insensitivity chemical stability bioconjugation robustness

High Hydrophilicity Minimizes Non-Specific Binding

Cy5.5 alkyne is formulated as a water‑soluble, highly hydrophilic dye – a design that minimises electrostatic and hydrophobic adsorption to surfaces and proteins . In comparative dot‑blot and plate‑based assays, hydrophilic cyanine dyes consistently yield signal‑to‑background ratios 3‑ to 5‑fold higher than their non‑sulfonated, hydrophobic counterparts when labelling low‑concentration proteins in complex matrices such as cell lysates or serum [1]. While this comparative data derives from the broader cyanine chemical class, the sulfonated/hydrophilic character of commercial Cy5.5 alkyne preparations directly translates this advantage, reducing washing steps and increasing assay reproducibility in bead‑based, ELISA, and microarray formats.

High Hydrophilicity Advantage
Class-level inference
Reported 3–5× higher signal-to-background vs. hydrophobic analogs
Supports assay reproducibility review in complex protein matrices; reduces washing steps context.
Class-level cyanine comparison from literature; direct alkyne-formulation data to verify.
non‑specific binding hydrophilicity assay signal‑to‑noise ratio

Cy55 Alkyne Application Scenarios


Deep-Tissue In Vivo Fluorescence Imaging

Cy5.5 alkyne’s emission at 694 nm penetrates tissue to depths of 1–2 cm in small‑animal models, making it the preferred choice for non‑invasive longitudinal imaging of tumour xenografts, inflammation, or vascular leakiness. Its click‑chemistry reactivity allows site‑specific covalent attachment to azide‑protein therapeutics or metabolic probes, ensuring that the fluorophore remains co‑localised with the target throughout the imaging experiment [1].

Multiplexed Fluorescence Assays with Channel Separation

Because Cy5.5 alkyne’s 694 nm emission is well‑separated from Cy5 (660 nm) and Cy3 (560 nm) but overlaps minimally with Cy7 (779 nm), it fills a critical spectral niche in 4‑color or 5‑color flow cytometry, fluorescence microscopy, and Luminex‑style bead arrays. The pH‑insensitive fluorescence guarantees consistent channel intensities regardless of local pH variations in fixed or live specimens .

Click Chemistry Protein and Antibody Conjugation

The terminal alkyne of Cy5.5 alkyne undergoes rapid CuAAC with azide‑modified antibodies, Fab fragments, or recombinant proteins in aqueous buffer (10 mM Cu(I)/BTTAA, pH 7.4) at micromolar concentrations, routinely achieving >90 % labelling efficiency within 30 minutes [2]. The hydrophilic character of the dye ensures that the conjugate remains monomeric and free of aggregates that could increase non‑specific binding or trigger immune clearance in vivo.

Photobleaching-Resistant Time-Lapse Live-Cell Imaging

Exploiting the 1.4‑fold photostability advantage over Cy5 conjugates, Cy5.5 alkyne is an optimal reporter for time‑lapse studies lasting tens of minutes to several hours. When conjugated to azide‑modified cell‑surface receptors, endocytic cargo, or click‑labelled lipids, the fluorophore persists through multiple image acquisitions without significant signal decay, enabling robust quantification of trafficking kinetics [3].

Application
Selection Property
Validation Focus
Deep-tissue in vivo imaging
NIR-I tissue-transparency window emission
Penetration depth and signal-to-background in small-animal models
Multiplexed fluorescence assays
Spectral separation from Cy3/Cy5/Cy7 channels
Channel crosstalk and pH-invariant intensity context
Click-chemistry protein conjugation
CuAAC reactivity and hydrophilic monomeric character
Labelling efficiency and conjugate aggregation assessment
Time-lapse live-cell imaging
Photostability advantage context
Signal persistence and phototoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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